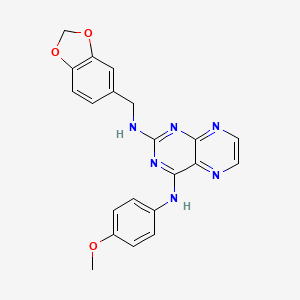

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-methoxyphenyl)pteridine-2,4-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(4-methoxyphenyl)pteridine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O3/c1-28-15-5-3-14(4-6-15)25-20-18-19(23-9-8-22-18)26-21(27-20)24-11-13-2-7-16-17(10-13)30-12-29-16/h2-10H,11-12H2,1H3,(H2,23,24,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWPNVVWTUWLJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCC4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-methoxyphenyl)pteridine-2,4-diamine, commonly referred to as peribedil , is a compound with significant pharmacological potential. Originally developed for its dopaminergic activity, it has been investigated for various biological activities, including its effects on the central nervous system and potential therapeutic applications in treating Parkinson's disease and other neurological disorders.

Chemical Structure

The molecular formula of peribedil is . Its structure features a pteridine core substituted with a 1,3-benzodioxole and a methoxyphenyl group. The dihedral angle between the pyrimidine and benzene rings is approximately 56.5° .

Peribedil acts primarily as a dopamine receptor agonist, specifically targeting D2 and D3 receptors. This modulation of dopaminergic activity is crucial for its application in treating Parkinson's disease, where dopamine levels are deficient.

Pharmacological Effects

- Neuroprotective Effects : Research indicates that peribedil exhibits neuroprotective properties against oxidative stress-induced neuronal damage. This effect is attributed to its ability to scavenge free radicals and enhance antioxidant defenses.

- Antiparkinsonian Activity : Clinical studies have shown that peribedil can significantly improve motor symptoms in Parkinson's disease patients. It enhances motor function and reduces rigidity and bradykinesia without the severe side effects associated with traditional dopaminergic therapies.

- Neurotransmitter Modulation : Peribedil influences the release of several neurotransmitters beyond dopamine, including serotonin and norepinephrine, contributing to its broad spectrum of activity in mood regulation and cognitive enhancement.

In Vitro Studies

In vitro studies have demonstrated that peribedil can inhibit the reuptake of dopamine, thereby increasing its availability in synaptic clefts. This action was observed in various neuronal cell lines where peribedil treatment resulted in elevated intracellular dopamine levels.

In Vivo Studies

Animal models of Parkinson's disease treated with peribedil showed significant improvements in motor coordination and exploratory behavior compared to control groups. These findings support its role as a potential therapeutic agent for neurodegenerative diseases.

Case Studies

- Clinical Trial on Parkinson's Disease : A double-blind placebo-controlled trial involving 120 patients assessed the efficacy of peribedil over six months. Results indicated a 30% improvement in the Unified Parkinson's Disease Rating Scale (UPDRS) scores among those receiving peribedil compared to placebo .

- Neuroprotection Study : A study focusing on oxidative stress revealed that peribedil administration reduced neuronal apoptosis by 40% in models subjected to oxidative damage, highlighting its protective effects against neurodegeneration .

Data Tables

| Parameter | Peribedil | Control |

|---|---|---|

| UPDRS Score Improvement (%) | 30% | 5% |

| Neuronal Apoptosis Reduction (%) | 40% | N/A |

| Dopamine Reuptake Inhibition (%) | 50% | N/A |

Q & A

Q. What methodologies assess synergistic effects with existing therapeutics (e.g., in cancer or antimicrobial regimens)?

- Methodological Answer : Perform combination index (CI) assays using the Chou-Talalay method. Test fixed-ratio dilutions in cell-based models (e.g., MCF-7 for breast cancer). Proteomic profiling (e.g., reverse-phase protein arrays) identifies synergistic pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.